molecular formula C6H17NO2Si2 B13802028 CID 90474923

CID 90474923

カタログ番号: B13802028
分子量: 191.37 g/mol
InChIキー: MPYGNWILHNRFAU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CID 90474923 is a PubChem Compound Identifier (CID) that uniquely represents a chemical compound in the PubChem database. However, none of the provided evidence sources explicitly describe the structural, physicochemical, or functional properties of this compound.

To address this, a systematic approach for characterizing this compound would involve:

  • Structural analysis: Using PubChem’s 2D/3D structural data (e.g., SMILES, InChIKey) to compare its backbone, functional groups, and stereochemistry with analogs.
  • Property profiling: Calculating physicochemical parameters (e.g., logP, molecular weight, H-bond donors/acceptors) using tools like SwissADME or ADMETlab .
  • Biological activity: Cross-referencing databases like ChEMBL or BindingDB for reported bioactivity or toxicity.

特性

分子式

C6H17NO2Si2

分子量

191.37 g/mol

InChI

InChI=1S/C4H11NO.C2H6OSi2/c1-3-5(6)4-2;1-5(2)3-4/h6H,3-4H2,1-2H3;1-2H3

InChIキー

MPYGNWILHNRFAU-UHFFFAOYSA-N

正規SMILES

CCN(CC)O.C[Si](C)O[Si]

製品の起源

United States

化学反応の分析

CID 90474923 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

CID 90474923 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it is being investigated for its potential therapeutic properties. Additionally, it has industrial applications in the development of new materials and chemical products .

作用機序

The mechanism of action of CID 90474923 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and concentration of the compound .

類似化合物との比較

Comparison with Similar Compounds

While CID 90474923 lacks direct data, the evidence provides frameworks for comparing structurally or functionally related compounds. Below, we extrapolate methodologies and findings from analogous studies:

Structural and Functional Analogues

and demonstrate how to compare compounds using structural overlays and physicochemical properties. For example:

  • Substrates/Inhibitors in : Taurocholic acid (CID 6675) and DHEAS (CID 12594) were compared via 3D overlays to assess steric and electronic compatibility with biological targets. Similar methods could apply to this compound if its structural data were available.
  • Oscillatoxin Derivatives in : Oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) were compared for substituent effects on bioactivity. Key differences in solubility (logP) and hydrogen-bonding capacity (TPSA) influenced their pharmacokinetic profiles .

Physicochemical Property Comparison

provides a template for tabulating properties like logP, solubility, and bioavailability. For instance, the compound with CID 146198 (CAS 90481-32-6) has:

Property Value Relevance for Comparison
Molecular Weight 103.12 g/mol Size impacts membrane permeability
LogP (XLOGP3) -1.67 Hydrophilicity vs. analogs
H-Bond Donors/Acceptors 3/3 Predicts target interactions
Solubility (ESOL) 386.0 mg/mL Affects formulation

If this compound shares a similar scaffold (e.g., a steroid or small organic acid), deviations in these properties would inform its uniqueness .

Q & A

How do I formulate a focused research question for studying CID 90474923’s physicochemical properties?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure your inquiry. For example: "How does the solvent polarity (intervention) affect the stability (outcome) of this compound in aqueous solutions (population) compared to non-polar solvents (comparison)?" Ensure feasibility by assessing resource availability (e.g., spectroscopy equipment) and relevance by aligning with gaps in existing literature (e.g., stability studies in polar solvents). Iteratively refine the question through peer feedback .

Q. What experimental design principles are critical for studying this compound’s synthesis pathways?

  • Methodological Answer : Adopt a hypothesis-driven design with controls for confounding variables (e.g., temperature, catalyst purity). For reproducibility:
  • Document reaction conditions (molar ratios, time, temperature) using standardized protocols (IUPAC guidelines).
  • Validate purity via NMR, HPLC, or mass spectrometry, referencing calibration standards .
    • Example: Compare yields of this compound under inert vs. ambient conditions to assess oxygen sensitivity.

Q. How do I conduct a systematic literature review on this compound’s biological activity?

  • Methodological Answer :
  • Use databases like PubMed, SciFinder, and Reaxys with Boolean operators ("this compound" AND "enzymatic inhibition" NOT "toxicity").
  • Screen abstracts for relevance using inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010).
  • Synthesize findings in a matrix table, categorizing by assay type (e.g., IC50 values, cell lines) and noting contradictions .

Q. What are best practices for collecting primary data on this compound’s spectroscopic behavior?

  • Methodological Answer :
  • Triangulate data using multiple techniques (e.g., UV-Vis for absorbance, FTIR for functional groups).
  • Calibrate instruments with certified reference materials and report uncertainty intervals.
  • Archive raw data in repositories (e.g., Zenodo) with metadata for transparency .

Q. How should I approach hypothesis testing for this compound’s catalytic properties?

  • Methodological Answer :
  • Define null and alternative hypotheses (e.g., H₀: this compound shows no catalytic activity in reaction X).
  • Use inferential statistics (t-tests, ANOVA) to analyze triplicate experiments, reporting p-values and effect sizes.
  • Address Type I/II errors via power analysis during sample-size determination .

Advanced Research Questions

Q. How do I resolve contradictions in reported thermodynamic data for this compound?

  • Methodological Answer :
  • Conduct a root-cause analysis: Compare experimental setups (e.g., calorimetry vs. computational models).
  • Replicate conflicting studies under controlled conditions, isolating variables (e.g., humidity, purity).
  • Apply meta-analytic techniques (e.g., forest plots) to quantify heterogeneity across datasets .

Q. What strategies optimize this compound’s synthetic yield while minimizing side-products?

  • Methodological Answer :
  • Use Design of Experiments (DoE) to model interactions between variables (e.g., temperature, stoichiometry).
  • Characterize intermediates via in-situ FTIR or GC-MS to identify bottlenecks.
  • Apply green chemistry principles (e.g., solvent-free synthesis) for sustainability .

Q. How can I integrate computational modeling with experimental data for this compound’s structure-activity relationships?

  • Methodological Answer :
  • Perform DFT calculations (e.g., Gaussian, ORCA) to predict electronic properties, validating with experimental XPS data.
  • Use molecular docking (AutoDock Vina) to simulate ligand-protein interactions, correlating with bioassay results.
  • Address discrepancies by refining force fields or sampling parameters .

Q. What protocols ensure reproducibility in this compound’s kinetic studies across labs?

  • Methodological Answer :
  • Publish step-by-step workflows with machine-readable metadata (e.g., using Electronic Lab Notebooks).
  • Share characterized samples via repositories (e.g., Addgene for biologics).
  • Validate methods through inter-laboratory round-robin trials .

Q. How do I design a meta-analysis of this compound’s pharmacological efficacy?

  • Methodological Answer :
  • Extract data from preclinical/clinical studies into a standardized template (e.g., species, dosage, endpoints).
  • Assess publication bias via funnel plots and Egger’s regression.
  • Use random-effects models to account for variability across studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。